4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

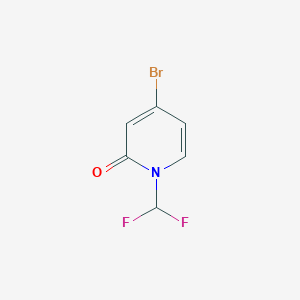

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which accurately reflects the specific substitution pattern and oxidation state of the heterocyclic ring system. This nomenclature follows the standard conventions for naming substituted pyridinones, where the parent structure pyridin-2(1H)-one serves as the foundation, and substituents are numbered according to their positions relative to the nitrogen atom in the six-membered ring. The bromine atom occupies the 4-position, representing the carbon atom meta to the nitrogen and para to the carbonyl group, while the difluoromethyl group is attached to the nitrogen atom at the 1-position.

The structural representation of this compound reveals a six-membered aromatic heterocycle containing one nitrogen atom, with a carbonyl group at the 2-position forming the characteristic lactam functionality. The molecular geometry demonstrates planarity typical of aromatic systems, with the difluoromethyl group extending from the nitrogen atom and the bromine substituent positioned on the aromatic ring. The InChI representation provides a detailed structural descriptor: InChI=1S/C6H4BrF2NO/c7-4-1-2-10(6(8)9)5(11)3-4/h1-3,6H, which encodes the complete connectivity and hydrogen count for computational and database applications.

The three-dimensional conformational analysis reveals that the difluoromethyl group adopts a preferred orientation that minimizes steric interactions while maintaining optimal electronic stabilization through the electron-withdrawing effects of the fluorine atoms. This structural arrangement contributes to the compound's unique reactivity profile and potential for selective chemical transformations at specific positions on the heterocyclic framework.

Alternative Naming Conventions in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry nomenclature, this compound is alternatively designated using several systematic approaches that reflect different aspects of its chemical structure and relationship to parent heterocycles. The compound may be referred to as 4-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one, emphasizing the dihydro nature of the ring system and the specific positioning of the double bonds within the heterocycle. This alternative nomenclature highlights the distinction between the saturated and unsaturated portions of the molecule, which is particularly relevant when considering reaction mechanisms and electronic properties.

Another recognized naming convention designates this compound as 2(1H)-pyridinone, 4-bromo-1-(difluoromethyl)-, following the Chemical Abstracts Service indexing system that prioritizes the functional group hierarchy. This nomenclature places the pyridinone moiety as the primary structural feature, with bromine and difluoromethyl substituents listed in alphabetical order as secondary descriptors. The inclusion of the (1H) designation specifically indicates that the hydrogen atom is attached to the nitrogen atom, distinguishing this tautomeric form from other possible isomers.

Regional and historical naming conventions may also employ descriptive terms such as 4-brominated difluoromethyl-substituted pyrid-2-one, which provides immediate structural insight for chemists familiar with heterocyclic substitution patterns. These alternative naming approaches serve different purposes in chemical literature, database searches, and international communication among researchers working with related heterocyclic compounds.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C6H4BrF2NO, representing a precise atomic composition that reflects the compound's heterocyclic structure and halogen substitution pattern. This formula indicates the presence of six carbon atoms forming the aromatic ring system and difluoromethyl group, four hydrogen atoms distributed between the aromatic ring and the difluoromethyl substituent, one bromine atom at the 4-position, two fluorine atoms within the difluoromethyl group, one nitrogen atom as the heteroatom in the six-membered ring, and one oxygen atom forming the carbonyl functionality characteristic of the lactam structure.

The molecular weight analysis reveals a precise value of 224.00 grams per mole, calculated from the atomic masses of the constituent elements. This molecular weight places the compound within a favorable range for synthetic accessibility and potential pharmaceutical applications, as it falls within typical parameters for small-molecule drug candidates and synthetic intermediates. The relatively low molecular weight facilitates handling, purification, and characterization procedures commonly employed in organic synthesis laboratories.

The elemental composition analysis demonstrates a high degree of halogenation, with three halogen atoms (one bromine and two fluorine) contributing significantly to the molecular weight and electronic properties. The carbon-to-heteroatom ratio of 6:4 indicates substantial heteroatomic character, which influences the compound's polarity, solubility characteristics, and potential for intermolecular interactions in biological systems.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, reflecting the broader phenomenon of lactam-lactim tautomerism characteristic of pyridinone systems. The primary tautomeric form exists as the pyridin-2(1H)-one structure, where the hydrogen atom is located on the nitrogen atom and the oxygen exists as a carbonyl group, representing the lactam form that predominates under most chemical conditions. This tautomer benefits from aromatic stabilization of the pyridine ring system combined with the resonance stabilization provided by the amide-like character of the lactam functionality.

The alternative tautomeric form would involve migration of the hydrogen atom from nitrogen to oxygen, generating a 2-hydroxypyridine structure that represents the lactim form. However, extensive studies on related pyridinone systems have demonstrated that the lactam form maintains significant thermodynamic preference due to the retention of aromatic character and the stability associated with the carbonyl double bond. Research indicates that 2-pyridone and related compounds retain most of the aromatic resonance energy of pyridine while existing predominantly in the lactam form, particularly in polar solvents.

The electronic effects of the 4-bromo and 1-difluoromethyl substituents significantly influence the tautomeric equilibrium and resonance stabilization patterns within this specific compound. The electron-withdrawing nature of both the bromine atom and the difluoromethyl group stabilizes the lactam form through inductive effects that increase the electrophilic character of the carbonyl carbon and enhance the nucleophilic character of the nitrogen atom. These substituent effects create additional stabilization for the predominant tautomeric form while simultaneously modulating the electronic density distribution throughout the aromatic system.

Quantum mechanical studies on related pyridinone systems have revealed that the energy difference between tautomeric forms can be influenced by environmental factors, including solvent polarity and intermolecular interactions. For this compound, the presence of highly electronegative fluorine atoms and the polarizable bromine substituent creates a complex electronic environment that favors the lactam tautomer while potentially influencing the kinetics of any tautomeric interconversion processes that might occur under specific reaction conditions.

Propiedades

IUPAC Name |

4-bromo-1-(difluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-1-2-10(6(8)9)5(11)3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFOCSAUJRYYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630747 | |

| Record name | 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-57-6 | |

| Record name | 4-Bromo-1-(difluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832735-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-1-(DIFLUOROMETHYL)PYRIDIN-2(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Multi-step Synthesis from 4-Methylpyridin-2-amine

Starting from inexpensive 4-methylpyridin-2-amine, a five-step sequence involves:

- Protection of the amino group (e.g., bis-Boc protection).

- Radical bromination to form gem-dibromomethyl intermediate (yield ~10% in bromination step).

- Conversion of the dibromomethyl group to aldehyde via silver nitrate and DMSO (yield ~69%).

- Fluorination of aldehyde using (diethylamino)sulfur trifluoride (DAST).

- Final deprotection of the amino group to yield 4-(difluoromethyl)pyridin-2-amine.

Limitations:

- Low yield in bromination step.

- Use of hazardous reagents like DAST.

- Small scale (<5 g).

- Multiple isolation steps of intermediates.

One-Pot Synthesis from Nitrile Intermediates

A practical, scalable method was developed starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile:

- Reaction with methoxylamine hydrochloride in acetic acid at 50 °C.

- Addition of hydrobromic acid in acetic acid and heating at 90 °C.

- Reduction with zinc under nitrogen atmosphere.

- Basification with ammonium hydroxide and extraction to isolate product.

- This one-pot, three-step procedure achieved yields up to 72% on 50 g scale and 60% on kg scale.

Advantages:

- Avoids hazardous fluorinating agents.

- Uses commercially available 2,2-difluoroacetic anhydride as starting reagent.

- Amenable to large-scale synthesis.

- Reduced number of isolation steps.

Specific Preparation Method for this compound

Direct reports on the preparation of This compound are scarce; however, analogous methods involving halogenation and difluoromethylation on heterocycles provide a framework.

Halogenation and Difluoromethylation via Diazonium Salt and Copper Catalysis

A method inspired by pyrazole derivatives involves:

- Formation of diazonium salt from the corresponding amino precursor under acidic conditions at low temperature (-5 °C).

- Reaction of diazonium salt with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst in acetonitrile.

- Controlled temperature ramping (0 °C to 35-50 °C) facilitates the coupling.

- Workup includes quenching with sodium carbonate, extraction, washing, and concentration.

- This method yielded 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole with 88.2% yield and 98.5% purity by HPLC.

Although this example is for a pyrazole derivative, the approach can be adapted for pyridinone systems by:

- Starting from 4-bromo-substituted amino-pyridin-2-one.

- Generating the corresponding diazonium salt.

- Performing copper-catalyzed difluoromethylation with potassium difluoromethyl trifluoroborate.

Bromination of Pyridin-2-one Derivatives

Bromination at the 4-position of pyridin-2-one rings can be achieved by:

- Slow addition of bromine to the pyridinone substrate in ethanol at low temperature (0-5 °C).

- Reaction monitoring by GC or HPLC.

- Quenching with sodium hydroxide and sodium thiosulfate to remove excess bromine.

- Isolation by filtration after pH adjustment and crystallization.

This step can precede or follow difluoromethylation depending on substrate reactivity.

Data Table Summarizing Key Preparation Steps and Yields

| Step | Reagents/Conditions | Scale | Yield (%) | Notes |

|---|---|---|---|---|

| Amino group protection | Boc2O or similar | Small scale | - | Protects amino group for selective bromination |

| Radical bromination | NBS or Br2, radical initiator | <5 g | ~10 | Low yield, hazardous reagents |

| Aldehyde formation | AgNO3, DMSO | <5 g | 69 | Intermediate for fluorination |

| Fluorination | DAST | <5 g | - | Hazardous reagent, scale-up issues |

| One-pot synthesis from nitrile | Methoxylamine hydrochloride, HBr, Zn, acetic acid | 50 g to 3 kg | 60-72 | Scalable, practical, avoids hazardous fluorination |

| Diazonium salt difluoromethylation | KHF2BF3, Cu2O, acetonitrile, low temp to 50 °C | 100 g scale | 88.2 | High yield, copper catalyzed, adaptable method |

| Bromination of pyridinone | Br2, ethanol, 0-5 °C, quench with NaOH and Na2S2O3 | 100 g scale | ~89 | Controlled halogenation, good yield |

Research Findings and Practical Considerations

The one-pot synthesis from nitrile intermediates represents a significant advancement for preparing difluoromethylated pyridine derivatives, offering scalability, safety, and good yields without the need for hazardous fluorinating agents like DAST.

The copper-catalyzed difluoromethylation of diazonium salts provides a versatile method for introducing difluoromethyl groups on halogenated heterocycles, demonstrated with pyrazole analogs and potentially applicable to pyridinones.

Bromination steps require careful temperature control and quenching to avoid over-bromination or decomposition, with yields typically above 85% when optimized.

Scale-up of these reactions has been demonstrated from gram to kilogram scale with consistent yields and purity, indicating the robustness of these methods for industrial applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one has been investigated for its potential therapeutic effects. Preliminary studies indicate that compounds with similar structures exhibit antimicrobial, antifungal, and anticancer properties. The presence of the difluoromethyl group may enhance biological activity by facilitating interactions with specific enzymes and receptors.

Case Studies:

- Anticancer Activity: Research has shown that derivatives of pyridinones can inhibit tumor growth in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated selective inhibition against certain cancer types, suggesting a promising avenue for drug development .

- Antimicrobial Properties: Similar compounds have been reported to possess significant antimicrobial activity, indicating that this compound could be explored for developing new antibiotics .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions including:

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, allowing for the introduction of diverse functional groups.

- Difluoromethylation Reactions: The difluoromethyl group can be utilized in late-stage functionalization processes, enhancing the diversity of synthesized compounds .

Synthesis Methods:

The synthesis of this compound can be achieved through various methods including:

Mecanismo De Acción

The mechanism by which 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analogs:

Key Findings :

- Electronic Effects: The difluoromethyl group in the target compound lowers the pKa of the pyridinone ring compared to methyl analogs, enhancing hydrogen-bonding capacity and bioavailability .

- Reactivity : Bromine at C4 (vs. C5) enables regioselective Suzuki-Miyaura couplings, as demonstrated in the synthesis of eIF4A3 inhibitors .

Fluorinated vs. Non-Fluorinated Derivatives

Fluorinated analogs exhibit distinct physicochemical properties:

| Property | 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | 4-Bromo-1-methylpyridin-2(1H)-one |

|---|---|---|

| LogP (Predicted) | 1.82 | 1.12 |

| Metabolic Stability (t₁/₂) | >60 min (human liver microsomes) | ~30 min |

| Solubility (aq., pH 7.4) | 12 µM | 45 µM |

Source : Computational modeling and experimental data from fluorinated drug studies .

Key Insights :

Comparisons :

- 4-Bromo-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one : Requires Pd-catalyzed cross-coupling with trifluoropropyl boronate esters, yielding lower regioselectivity .

Actividad Biológica

4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This compound features a pyridine ring with a bromine atom and a difluoromethyl group, which can influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets, thus influencing its biological activity.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The difluoromethyl substitution may enhance this activity by improving the compound's interaction with microbial membranes.

- Anticancer Properties : Research has suggested that this compound may act on specific cancer cell lines, inhibiting their growth. Its structural similarities to known anticancer agents warrant further investigation into its mechanisms of action against tumors.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The bromine atom and difluoromethyl group contribute to its reactivity and binding affinity, which are critical for exerting biological effects. Detailed studies are required to elucidate these mechanisms further .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects that may contribute to its biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Difluoromethyl group | Enhanced lipophilicity |

| 4-Bromo-3-(trifluoromethyl)pyridine | Trifluoromethyl substitution | Improved electronic properties affecting reactivity |

| 4-Bromo-1-(fluoromethyl)pyridin-2(1H)-one | Fluoromethyl instead of difluoroethyl | Different lipophilicity and potential activity |

The unique combination of bromine and difluoromethyl groups in this compound may confer distinct chemical properties compared to these similar compounds, making it a subject of interest for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis or blocking cell cycle progression. For instance, a study demonstrated that certain pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for further development .

- Antimicrobial Effects : Research into related pyridine compounds has indicated promising antimicrobial activities, suggesting that this compound may also exhibit similar effects against bacterial or fungal strains .

- Target Interactions : Molecular docking studies have revealed potential binding sites for this compound on various proteins involved in disease pathways, highlighting its potential as a lead compound for drug discovery .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.